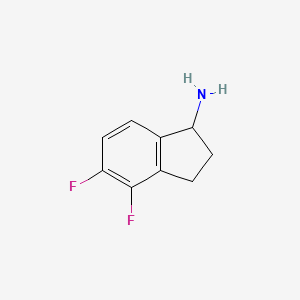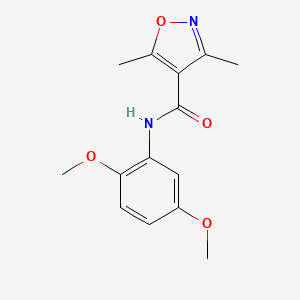![molecular formula C15H10BrNO2 B2633299 (3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one CAS No. 313969-64-1](/img/structure/B2633299.png)
(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Hepatic Protection and Antioxidant Activities
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and have immunomodulatory biofunctions, contributing to the protection against viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma through anti-fibrosis, anti-tumor, antioxidant, detoxification, and anti-inflammation effects (Wang et al., 2016).
Synthesis and Chemical Applications
The synthesis of indole derivatives has been a topic of significant interest, with reviews and classifications presenting frameworks for indole syntheses, highlighting their chemical diversity and the versatility in synthetic organic chemistry. These methodologies facilitate the preparation of indoles for various applications, including pharmaceuticals, agrochemicals, and research tools, demonstrating the critical role of indole synthesis in advancing chemical sciences (Taber & Tirunahari, 2011).
Antimicrobial Activities
Some indole derivatives exhibit broad-spectrum antimicrobial activities, acting against fungi, gram-negative, and gram-positive bacteria. Studies have focused on understanding the mechanisms underlying these effects, which include interactions with microbial membranes and inhibition of biofilm formation. This antimicrobial property makes indole derivatives potential candidates for developing new antimicrobial agents and addressing antibiotic resistance challenges (Marchese et al., 2017).
Neurochemistry and Neurotoxicity Research
Research on indole derivatives also extends to their neurochemical and neurotoxicological properties, providing insights into their potential impacts on the nervous system. Such studies are vital for understanding the mechanisms of action of neuroactive substances, their therapeutic potential, and their safety profiles (McKenna & Peroutka, 1990).
Propiedades
IUPAC Name |
(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)17-15(12)19/h1-8,18H,(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHGVOWQFADBU-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
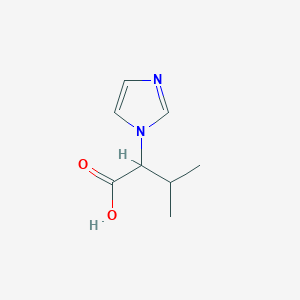

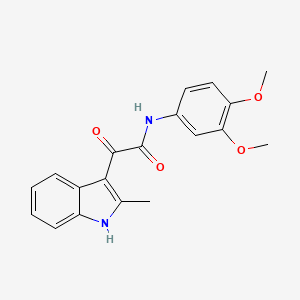
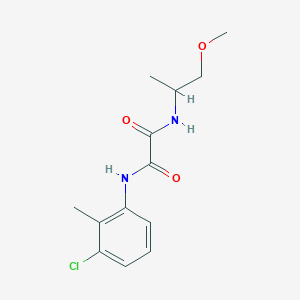
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)
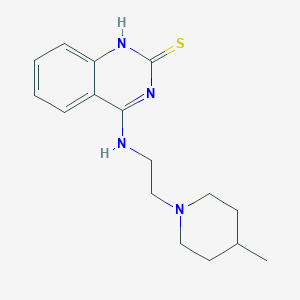
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)
